molecular formula C21H32O3 B590835 Alphaxalone-d5 CAS No. 83014-68-0

Alphaxalone-d5

Cat. No.: B590835
CAS No.: 83014-68-0
M. Wt: 337.515
InChI Key: DUHUCHOQIDJXAT-FXLSFZBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alphaxalone-d5, also known as 3α-Hydroxy-5α-pregnane-11,20-dione-d5, is a neuroactive steroid and general anesthetic. It is a deuterated form of alphaxalone, which means that it contains five deuterium atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of alphaxalone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alphaxalone-d5 involves the incorporation of deuterium atoms into the alphaxalone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions in the molecule. The final product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Alphaxalone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles

Properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1/i8D2,10D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUCHOQIDJXAT-FXLSFZBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.